伊马立克伦盐酸盐
概述
科学研究应用
依马替尼盐酸盐具有广泛的科学研究应用:
化学: 研究其独特的化学性质及其与其他化合物的相互作用。
生物学: 研究其对生物系统的影响,特别是 RAAS 途径。
医学: 正在开发用于治疗高血压、肾脏疾病、心力衰竭和糖尿病肾病
工业: 该化合物在制药方面具有大规模生产和使用的潜力,使其成为工业研究的主题。
作用机制
依马替尼盐酸盐通过直接抑制肾素 (RAAS 途径的限速酶) 来发挥作用 . 这种抑制导致血管紧张素 I 和随后血管紧张素 II 的产生减少,血管紧张素 I 和血管紧张素 II 是血压和体液平衡的关键调节剂。 通过降低这些分子的水平,依马替尼盐酸盐有助于降低血压并保护心脏和肾脏等器官 .
安全和危害
Imarikiren hydrochloride has been found to be safe and well-tolerated in clinical trials . In a study evaluating the pharmacokinetics and safety of a single oral dose of Imarikiren in subjects with renal or hepatic impairment, no deaths or serious adverse events were observed . All adverse events were mild or moderate in intensity .
未来方向
The findings from clinical trials suggest that further clinical development of a once-daily Imarikiren regimen is warranted . The drug has shown promise in the treatment of hypertension, kidney diseases, and heart failure, and its efficacy is being investigated not only in acute treatment of hypertensive emergencies and acute heart failure, but also for blood pressure control and cardioprotection during dialysis .
准备方法
目前已发表的文献中尚未详细介绍依马替尼盐酸盐的合成路线和反应条件。 已知该化合物以注射液形式存在,这对这种药物来说很不寻常 . 工业生产方法可能涉及标准的药物合成技术,包括制备盐酸盐以增强其稳定性和溶解度。
化学反应分析
依马替尼盐酸盐主要作为直接的肾素抑制剂起作用,靶向肾素-血管紧张素-醛固酮系统 (RAAS)。它所经历的反应类型包括:
氧化和还原: 这些反应在许多药物化合物的代谢途径中很常见。
取代反应: 这些反应可能发生在化合物的合成或代谢分解过程中。
水解: 该反应可能参与该化合物的代谢降解。
这些反应中常用的试剂和条件将包括适合药物合成和代谢研究的标准实验室化学品和条件。 这些反应形成的主要产物将是依马替尼盐酸盐的代谢物,这些代谢物被研究以了解其药代动力学和药效学 .
相似化合物的比较
依马替尼盐酸盐与其他直接的肾素抑制剂和 RAAS 抑制剂(如阿利斯基仑和血管紧张素转化酶 (ACE) 抑制剂)进行比较 . 类似的化合物包括:
阿利斯基仑: 另一种用于治疗高血压的直接肾素抑制剂。
ACE 抑制剂: 如依那普利和利辛普利,它们抑制血管紧张素 I 转换为血管紧张素 II。
血管紧张素受体阻滞剂 (ARB): 如氯沙坦和缬沙坦,它们阻断血管紧张素 II 的作用。
属性
IUPAC Name |
1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O4.ClH/c1-20(2)19-32(22-16-21(17-28-18-22)26(33)30-11-14-36-15-12-30)27(34)25-29-23-8-4-5-9-24(23)31(25)10-6-7-13-35-3;/h4-5,8-9,20-22,28H,6-7,10-19H2,1-3H3;1H/t21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXOYQIZZIWCHH-NSLUPJTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN([C@H]1C[C@H](CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202269-24-6 | |
Record name | TAK-272 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202269246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMARIKIREN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NE31CW68S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。